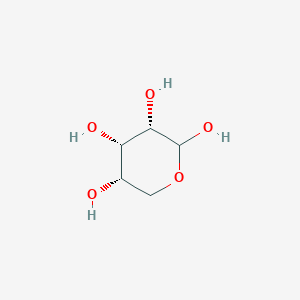
L-ribopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-ribopyranose is a stereoisomer of ribopyranose, a cyclic form of the sugar ribose. Ribose is a pentose sugar with the chemical formula C5H10O5. It is a crucial component of ribonucleotides, which are the building blocks of ribonucleic acid (RNA). L-ribose, the L-stereoisomer of ribose, is not naturally occurring and was first synthesized by Emil Fischer and Oscar Piloty .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-ribopyranose can be synthesized from L-arabinose through a series of chemical reactions. The process involves treating L-arabinose with an alcohol solvent in the presence of an acid to prepare 1-alkoxy-L-arabinopyranose. This intermediate is then reacted with acyl chloride to form 1-alkoxy-2,3,4-triacyl-L-arabinopyranose. The alkoxy group is brominated to produce 1-bromo-2,3,4-triacyl-L-arabinopyranose, which is then reacted with zinc in the presence of ethyl acetate and an organic base to form glycal. Glycal is treated with an alcohol solvent in the presence of an acid to yield 1-alkoxy-2-deoxy-3,4-diacyl-L-ribopyranose. Finally, this compound is treated with a base to produce 1-alkoxy-2-deoxy-L-ribopyranose, which is hydrolyzed in the presence of an acid catalyst to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-ribopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or nitric acid under controlled conditions to produce ribonic acid derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to produce ribitol.
Substitution: Substitution reactions involve replacing one or more hydroxyl groups with other functional groups using reagents like acyl chlorides or alkyl halides.
Major Products
Oxidation: Ribonic acid derivatives
Reduction: Ribitol
Substitution: Various substituted ribopyranose derivatives
Scientific Research Applications
L-ribopyranose has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a starting material for the synthesis of various nucleoside analogs and other complex molecules. It is also employed in the study of carbohydrate chemistry and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study the structure and function of ribonucleotides and RNA. It is also utilized in the investigation of enzyme mechanisms and the development of enzyme inhibitors .
Medicine
Some L-nucleosides derived from this compound exhibit low toxicity and good antiviral effects .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the manufacture of specialty chemicals and as a building block for various chemical syntheses .
Mechanism of Action
The mechanism of action of L-ribopyranose involves its interaction with specific molecular targets and pathways. In biological systems, this compound can be incorporated into nucleotides and nucleic acids, affecting gene expression and protein synthesis. It can also act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
L-ribopyranose is similar to other pentose sugars, such as D-ribose, D-arabinose, and L-arabinose. its unique stereochemistry distinguishes it from these compounds.
Similar Compounds
D-ribose: A naturally occurring pentose sugar that is a component of RNA.
D-arabinose: A pentose sugar found in nature, often used in the synthesis of nucleosides.
L-arabinose: A naturally occurring pentose sugar used as a starting material for the synthesis of this compound.
Uniqueness
This compound’s uniqueness lies in its L-configuration, which is not commonly found in nature. This configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(3S,4S,5S)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m0/s1 |
InChI Key |
SRBFZHDQGSBBOR-OWMBCFKOSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)
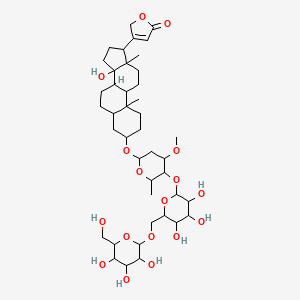
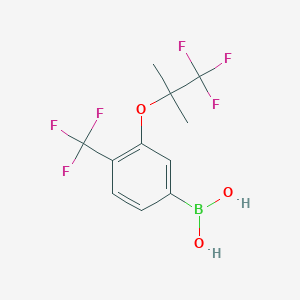

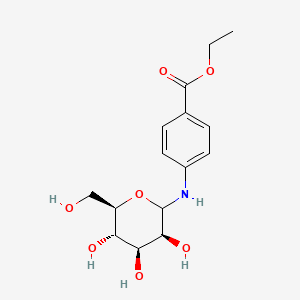

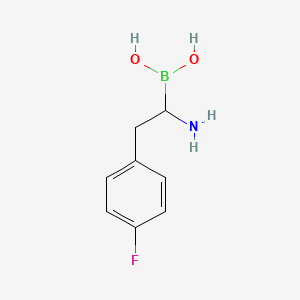

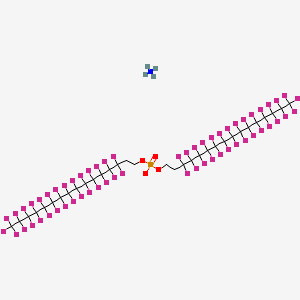
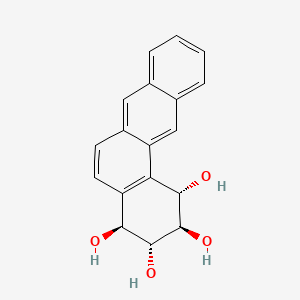
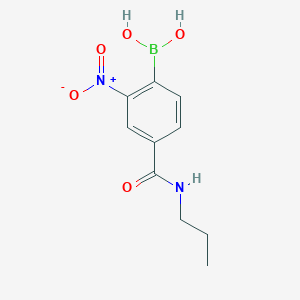

![[(2R,6S)-6-[(3S,8S,9S,10R,13S,14S,16S,17R)-3-(2,2-dimethylpropanoyloxy)-16-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] 2,2-dimethylpropanoate](/img/structure/B13407529.png)
